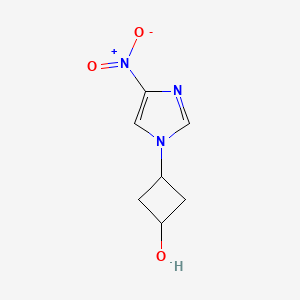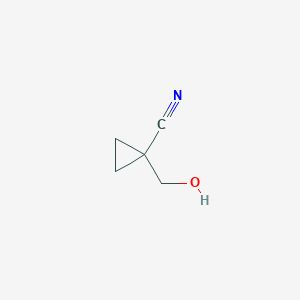
3-(Pyrimidin-2-yl)benzoic Acid
Overview
Description
3-(Pyrimidin-2-yl)benzoic acid, also known as 2-pyrimidylbenzoic acid, is a heterocyclic organic compound commonly used in the synthesis of other compounds due to its versatile nature. It is an aromatic carboxylic acid that is widely used in the pharmaceutical, agrochemical, and agricultural industries. Due to its unique structure, this compound has a variety of applications in scientific research, including its use as a biochemical reagent, a ligand for metal ions, and a catalyst for organic reactions.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Compounds : 3-(Pyrimidin-2-yl)benzoic Acid is used as a precursor in the synthesis of novel compounds, such as substituted pyrimidines and benzoic acids. For instance, Hordiyenkoet al. (2020) developed a new approach to synthesize 2-(pyrimidin-2-yl)benzoic acids, demonstrating the utility of this compound in creating diverse molecular structures (Hordiyenko et al., 2020).
- Condition Optimization for Synthesis : Liu et al. (2020) reported a method for preparing 5-methyl-2-(pyrimidin-2-yl)benzoic acid, highlighting the role of this compound in developing efficient synthetic methodologies (Liu et al., 2020).
Medicinal Chemistry and Drug Design
Antileukemic Activity : Research by Raffa et al. (2004) on styrylquinazolinones, which include 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, indicated potential antileukemic activities, showing the relevance of this compound in cancer research (Raffa et al., 2004).
Design of Dual Inhibitors : Gangjee et al. (2005) designed and synthesized classical antifolates based on this compound derivatives, targeting dihydrofolate reductase and thymidylate synthase, highlighting its use in the design of dual inhibitors for therapeutic purposes (Gangjee et al., 2005).
Materials Science and Luminescence Studies
- Luminescence and Magnetism of Coordination Complexes : Hou et al. (2013) studied the luminescence and magnetic properties of lanthanide coordination complexes involving derivatives of this compound, indicating its application in materials science (Hou et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Pyrimidin-2-yl-benzoic Acid are currently unknown. The compound belongs to the class of organic compounds known as phenyl-1,2,3-triazoles
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes .
Biochemical Pathways
Other pyrimidine derivatives have been found to interfere with nucleotide synthesis and dna replication, suggesting that 3-pyrimidin-2-yl-benzoic acid may have similar effects .
Pharmacokinetics
Its molecular weight (200193 g/mol) and LogP value (227) suggest that it may have good oral bioavailability
Result of Action
The molecular and cellular effects of 3-Pyrimidin-2-yl-benzoic Acid are largely unknown due to the lack of information about its targets and mode of action. Based on its structural similarity to other pyrimidine derivatives, it may have potential antimicrobial or anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Pyrimidin-2-yl-benzoic Acid. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets. Additionally, the presence of other molecules could either facilitate or hinder its access to its targets .
Biochemical Analysis
Biochemical Properties
3-(Pyrimidin-2-yl)benzoic Acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotase and aspartate carbamoyltransferase . These interactions are essential for the synthesis and degradation of pyrimidine nucleotides, which are vital for DNA and RNA synthesis.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases and phosphatases, leading to alterations in cell proliferation and apoptosis . Additionally, it can influence the expression of genes involved in cell cycle regulation and metabolic pathways, thereby affecting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it has been found to inhibit the activity of dihydroorotase by binding to its active site, thereby preventing the conversion of dihydroorotate to orotate . This inhibition can lead to a decrease in pyrimidine nucleotide synthesis, affecting DNA and RNA synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Its degradation products can have different biochemical properties, which may lead to varying effects on cells over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects. For example, low doses have been shown to stimulate pyrimidine metabolism, whereas high doses can lead to cellular toxicity and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as dihydroorotase and aspartate carbamoyltransferase, which are essential for the synthesis and degradation of pyrimidine nucleotides . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments . The compound’s localization and accumulation within cells can affect its biochemical activity and overall cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect energy metabolism.
Properties
IUPAC Name |
3-pyrimidin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNGIZIUGYITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624683 | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579476-26-9 | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyrimidin-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1322072.png)













